2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one
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Overview
Description
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one is a fluorinated organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one typically involves the reaction of hexafluoropropylene oxide with methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce alcohols.
Scientific Research Applications
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A fluorinated alcohol with similar properties but different applications.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis.
2,2,2-Trifluoroethanol: A fluorinated alcohol with applications in both chemistry and biology .
Uniqueness
2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one stands out due to its bicyclic structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in specialized applications where these properties are essential.
Properties
CAS No. |
65594-12-9 |
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Molecular Formula |
C9H8F6O4 |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2,4,6,6,7,7-hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H8F6O4/c1-17-6-4(10)3(16)5(11)7(18-2,19-6)9(14,15)8(6,12)13/h4-5H,1-2H3 |
InChI Key |
LYFSYZKYRHYFHT-UHFFFAOYSA-N |
Canonical SMILES |
COC12C(C(=O)C(C(O1)(C(C2(F)F)(F)F)OC)F)F |
Origin of Product |
United States |
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